

Tripropyleneglycol diacrylate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripropyleneglycol diacrylate*

Cat. No.: B13914183

[Get Quote](#)

Tripropyleneglycol Diacrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyleneglycol diacrylate (TPGDA) is a difunctional monomer that plays a crucial role in the development of a wide array of polymeric materials. Its unique combination of low viscosity, good flexibility, and high reactivity makes it an ideal component in formulations cured by free-radical polymerization, particularly those initiated by ultraviolet (UV) light or electron beam (EB) radiation.^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of TPGDA, with a focus on its utility in coatings, dental resins, and hydrogels for drug delivery. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Chemical Structure and Identification

TPGDA is the diacrylate ester of tripropylene glycol. Its chemical structure consists of a tripropylene glycol backbone with an acrylate group at each end. This bifunctional nature allows it to act as a crosslinker, forming a three-dimensional polymer network upon polymerization.^[3]

Chemical Structure of **Tripropyleneglycol Diacrylate** (TPGDA)

Caption: Chemical structure of **Tripropyleneglycol Diacrylate**.

Identifier	Value
IUPAC Name	(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate ^[4]
CAS Number	42978-66-5 ^{[1][5][6]}
Molecular Formula	C15H24O6 ^{[1][5][7]}
Molecular Weight	300.35 g/mol ^{[5][6][7]}

Physicochemical Properties

TPGDA is a colorless to slightly yellow, low-viscosity liquid with a characteristic ester-like odor. ^{[2][4]} A summary of its key physical and chemical properties is provided in the table below.

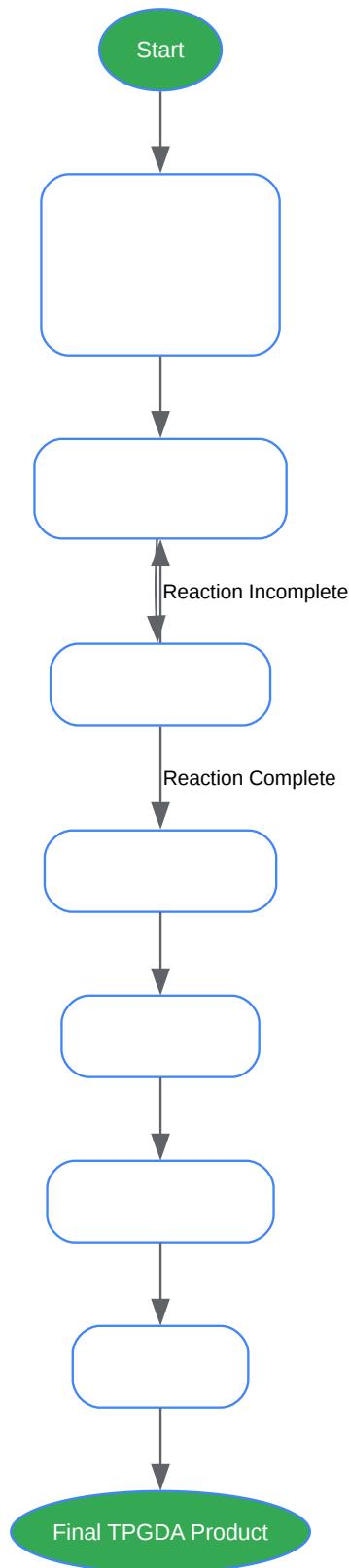
Property	Value	References
Appearance	Colorless to pale yellow liquid	
Odor	Faint, characteristic acrylate odor	^[8]
Density	1.03 - 1.08 g/mL at 25°C	^{[5][9]}
Viscosity	10-15 mPa·s at 25°C	^[2]
Boiling Point	>120°C	^[2]
Flash Point	>110°C	^[9]
Refractive Index (n _{20/D})	~1.45	^{[5][6]}
Vapor Pressure	<0.01 mmHg at 20°C	^[6]
Water Solubility	4 g/L at 20°C	^{[4][5]}

Synthesis of Tripropyleneglycol Diacrylate

The industrial synthesis of TPGDA is typically achieved through the direct esterification of tripropylene glycol with acrylic acid.^[9] This reaction is catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of TPGDA

This protocol is based on established industrial synthesis methods.^{[5][6][9]}


Materials:

- Tripropylene glycol (TPG)
- Acrylic acid
- Catalyst (e.g., p-toluenesulfonic acid or methanesulfonic acid)^{[5][6]}
- Polymerization inhibitor (e.g., hydroquinone or MEHQ)^{[5][6]}
- Solvent for azeotropic distillation (e.g., toluene or cyclohexane)^{[5][6]}
- Neutralizing agent (e.g., sodium carbonate solution)
- Washing solution (e.g., brine)

Procedure:

- Reaction Setup: A reactor equipped with a stirrer, thermometer, condenser, and a Dean-Stark trap is charged with tripropylene glycol, acrylic acid (typically in a slight molar excess), catalyst, polymerization inhibitor, and the azeotropic solvent.
- Esterification: The mixture is heated to the reflux temperature of the solvent (e.g., 80-115°C for toluene).^[6] Water produced during the esterification is continuously removed as an azeotrope. The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined level.^[5]
- Neutralization and Washing: After cooling, the reaction mixture is neutralized with an aqueous solution of a weak base to remove the acid catalyst and unreacted acrylic acid. The organic layer is then washed with brine to remove residual salts and base.

- Solvent Removal: The solvent is removed from the organic phase by vacuum distillation.
- Purification: The crude TPGDA is purified by filtration to remove any solid impurities, yielding the final product.

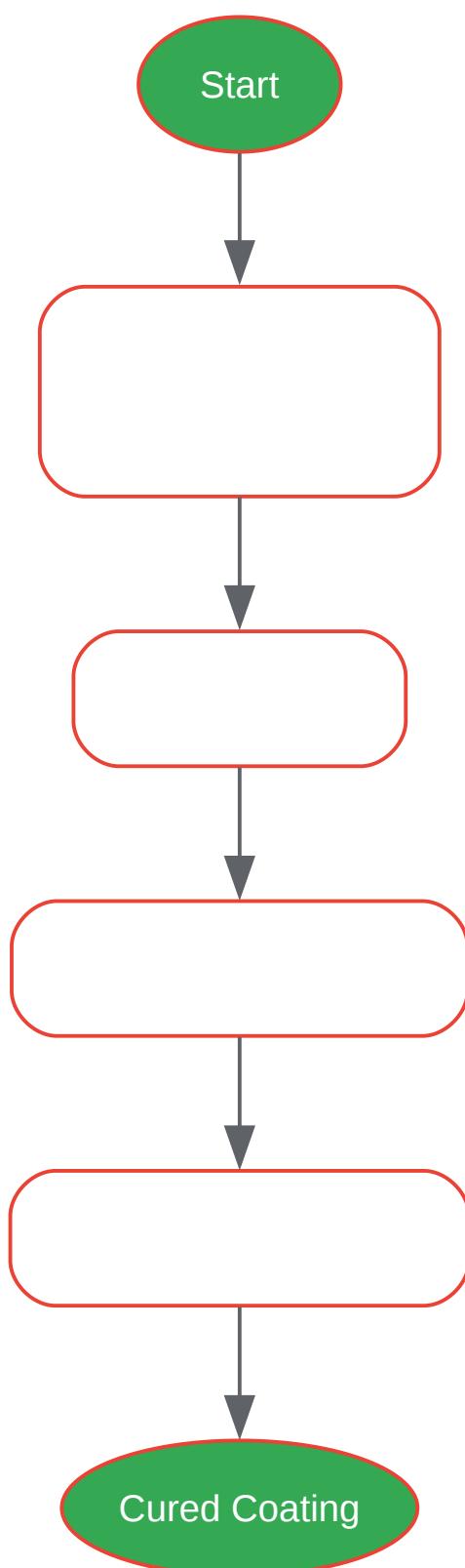
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of TPGDA.

Applications of Tripropyleneglycol Diacrylate

TPGDA's desirable properties make it a versatile monomer in a variety of applications.

UV/EB Curable Coatings and Inks


TPGDA is widely used as a reactive diluent in UV and EB curable formulations for coatings and inks.^[3] Its low viscosity helps to reduce the viscosity of the formulation, allowing for easy application.^[10] Upon curing, TPGDA crosslinks to form a durable, flexible, and chemically resistant film.

Formulation:

- Epoxy Acrylate Oligomer: 37-39 wt%^[2]
- **Tripropyleneglycol Diacrylate (TPGDA): 57-59 wt%^[2]**
- Photoinitiator (e.g., Benzophenone): 2-6 wt%^[2]

Procedure:

- Preparation: The components are mixed in a light-protected container until a homogeneous solution is obtained.
- Application: The formulation is applied to a substrate (e.g., paper, plastic, or wood) using a suitable method such as a k-bar coater to achieve a uniform film thickness (e.g., 40 µm).^[2]
- UV Curing: The coated substrate is passed under a UV lamp (e.g., a medium-pressure mercury vapor lamp) at a specific dose (e.g., 0.5 to 1.6 J/cm²).^[2]
- Characterization: The degree of conversion of the acrylate double bonds can be determined using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the peak area at approximately 810 cm⁻¹, which corresponds to the C=C bond of the acrylate group.
^[2]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV curing of a TPGDA-based coating.

Dental Resins

In dentistry, dimethacrylate monomers are the foundation of resin-based composites. While Bis-GMA is a common base monomer, lower viscosity monomers like TPGDA can be used as diluents to improve handling characteristics and allow for higher filler loading.[\[11\]](#)

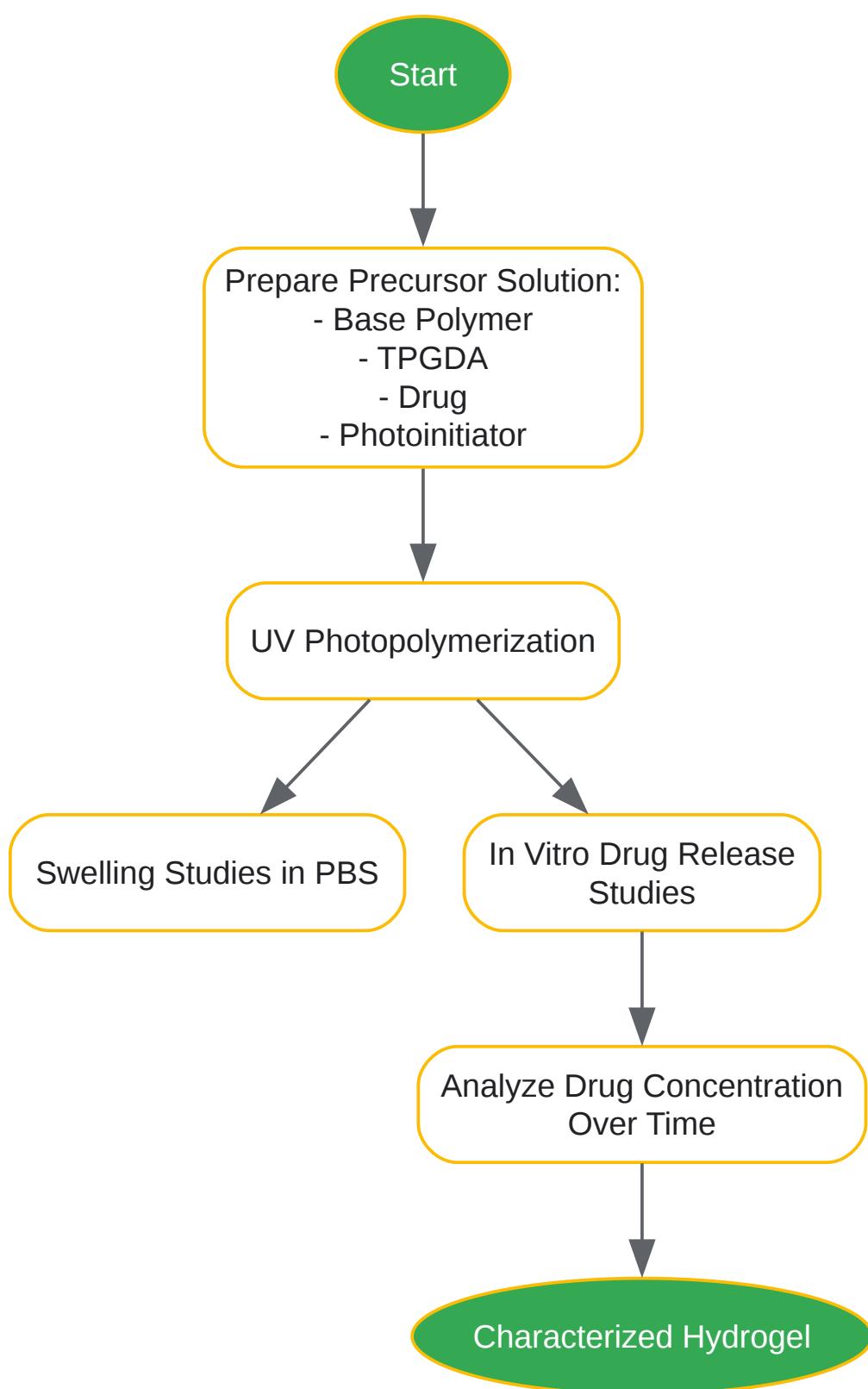
Formulation:

- Resin Matrix: Bis-GMA (50 wt%) and TEGDMA or a similar diacrylate like TPGDA (50 wt%)
[\[1\]](#)
- Photoinitiator System: Camphorquinone (0.2 wt%) and a co-initiator like DMAEMA (0.8 wt%)
[\[1\]](#)
- Filler: Silanized silica or other inorganic fillers (e.g., 72 wt% of the total composite)[\[1\]](#)

Procedure:

- Mixing: The resin matrix components and photoinitiator system are thoroughly mixed. The filler is then gradually incorporated into the resin matrix using a high-speed mixer until a homogeneous paste is formed.[\[1\]](#)
- Specimen Preparation: The composite paste is packed into molds of specific dimensions for various mechanical tests (e.g., 25 mm x 2 mm x 2 mm for flexural strength).[\[9\]](#)
- Light Curing: The specimens are light-cured according to standard dental procedures, ensuring adequate light intensity and exposure time.
- Mechanical Testing: The cured specimens are subjected to mechanical tests such as flexural strength and modulus measurements according to ISO standards (e.g., ISO 4049).[\[9\]](#)

Hydrogels for Drug Delivery


Hydrogels are three-dimensional, water-swollen polymer networks that are widely investigated for biomedical applications, including controlled drug delivery. TPGDA can be used as a crosslinker in the photopolymerization of hydrogels. The crosslinking density, which can be controlled by the concentration of TPGDA, influences the swelling behavior and the release rate of encapsulated drugs.

Formulation:

- Base Polymer (e.g., Poly(ethylene glycol) or other hydrophilic polymer): Varies depending on desired properties
- Crosslinker: **Tripropyleneglycol Diacrylate (TPGDA)**
- Photoinitiator (e.g., Irgacure 2959)
- Drug to be encapsulated
- Solvent (e.g., water or a buffer solution)

Procedure:

- Precursor Solution Preparation: The base polymer, TPGDA, and the drug are dissolved in the solvent. The photoinitiator is then added, and the solution is mixed thoroughly.
- Photopolymerization: The precursor solution is transferred to a mold and exposed to UV light of a specific wavelength and intensity for a defined period to initiate polymerization and crosslinking, forming the hydrogel.
- Swelling Studies: The prepared hydrogel is immersed in a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C). The swelling ratio is determined by measuring the weight of the hydrogel at different time points until equilibrium is reached.
- In Vitro Drug Release: The drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS) at 37°C. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and characterization of a TPGDA-crosslinked hydrogel for drug delivery.

Safety and Handling

TPGDA is considered a material with low to moderate hazard.^[1] It can cause skin and eye irritation and may cause an allergic skin reaction. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tripropylene glycol diacrylate is a versatile and widely used difunctional monomer with a favorable combination of properties. Its role as a reactive diluent and crosslinker is critical in the formulation of high-performance UV/EB curable coatings and inks. Furthermore, its utility extends to specialized fields such as dental restorative materials and the development of hydrogels for controlled drug delivery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize TPGDA in their respective fields of study and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Hydrogel Beads for Controlled Release of Amoxicillin | Jordan Journal of Pharmaceutical Sciences [journals.ju.edu.jo]
- 9. Techniques for fabrication and construction of three-dimensional scaffolds for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Photo-crosslinked PDMSstar-PEG Hydrogels: Synthesis, Characterization, and Potential Application for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tripropyleneglycol diacrylate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13914183#tripropyleneglycol-diacrylate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com